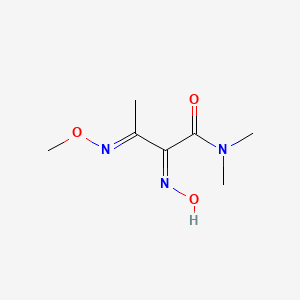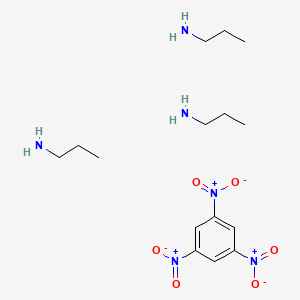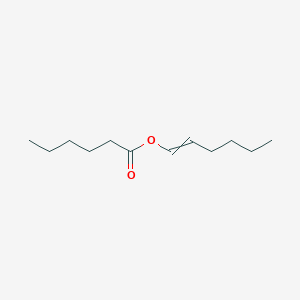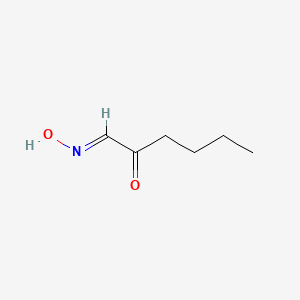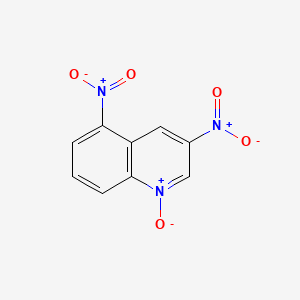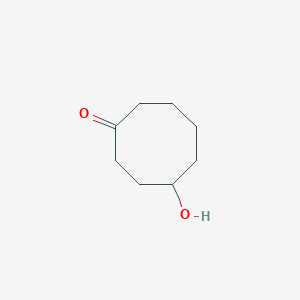
4-Hydroxycyclooctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxycyclooctan-1-one is a cyclic organic compound characterized by an eight-membered ring with a hydroxyl group (-OH) and a ketone group (C=O) attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclooctan-1-one can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using chromic acid as the oxidizing agent. The reaction is typically carried out in an acetone solution, with the temperature carefully controlled to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using chromium trioxide and sulfuric acid. The reaction mixture is then neutralized, filtered, and purified through distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxycyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, such as thionyl chloride.
Major Products Formed:
Oxidation: 4-Carboxycyclooctan-1-one.
Reduction: 4-Hydroxycyclooctanol.
Substitution: Various substituted cyclooctanones depending on the reagent used.
Applications De Recherche Scientifique
4-Hydroxycyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Hydroxycyclooctan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Cyclooctanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclooctanol: Contains a hydroxyl group but lacks the ketone group, affecting its chemical behavior.
4-Hydroxycyclohexan-1-one: A smaller ring structure, leading to different physical and chemical properties
Uniqueness: 4-Hydroxycyclooctan-1-one is unique due to its combination of a hydroxyl and a ketone group within an eight-membered ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
55794-44-0 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-hydroxycyclooctan-1-one |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-2-4-8(10)6-5-7/h7,9H,1-6H2 |
Clé InChI |
TZBQHMYSTXIRKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
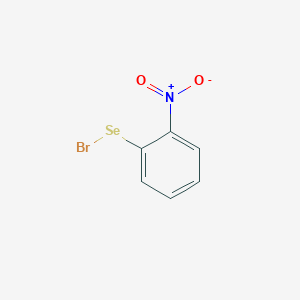
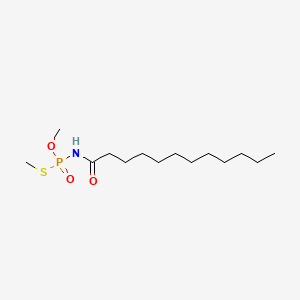

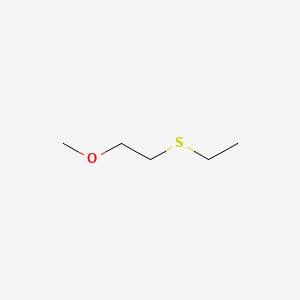
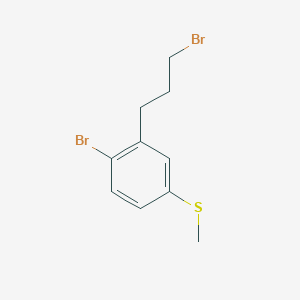

![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)

